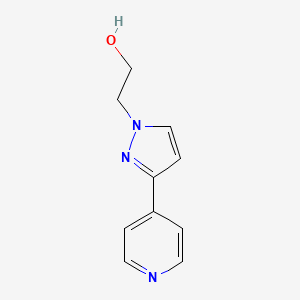

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol

Description

Chemical Structure: The compound consists of a pyrazole ring substituted at the 3-position with a pyridin-4-yl group and at the 1-position with an ethanol moiety. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 189.22 g/mol.

For example, pyrazole intermediates are often functionalized with ethanol groups using reagents like ethylene oxide or via Mitsunobu reactions .

Properties

IUPAC Name |

2-(3-pyridin-4-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-8-7-13-6-3-10(12-13)9-1-4-11-5-2-9/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBASNUIMFUAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627734 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401522-11-0 | |

| Record name | 2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the nucleophilic addition of a pyrazole derivative to a pyridine derivative in the presence of a base such as sodium hydroxide in ethanol . The reaction is usually carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of pyrazole, including 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated sub-micromolar activity against a panel of cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Such inhibitory activity can lead to cell cycle arrest and apoptosis in cancer cells, showcasing the therapeutic potential of these compounds .

Inhibition of Monoamine Oxidase

Another area of interest is the inhibitory activity against human monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds related to this compound have been synthesized and tested for their MAO inhibitory properties, which could be beneficial in treating neurological disorders such as depression and Parkinson's disease .

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Certain derivatives have shown effectiveness as pesticides, suggesting that this compound could play a role in agricultural chemistry. The structural similarity to other known pesticide compounds enhances its potential application in crop protection .

Material Science

Solvent Applications

Ethanol-based solvents are frequently used in various chemical processes, including the extraction of active compounds from plant materials. The inclusion of this compound in ethanol/water mixtures can enhance solvent strength and selectivity in extractables studies, particularly for pharmaceutical applications . This property is crucial for optimizing drug formulations and ensuring the efficacy of active ingredients.

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent studies have focused on one-pot synthesis methods that simplify the production process while maintaining high selectivity and yield . Characterization techniques such as NMR and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences in Physicochemical Properties

Solubility: The target compound’s hydroxyl group improves aqueous solubility compared to non-polar analogs like the cyclohexyl-substituted derivative . The trichloromethyl group in 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol significantly reduces solubility, making it suitable for organic-phase reactions .

Hydroxyimino in the indenyl analog may act as a ligand for transition metals, enabling catalytic or sensing applications.

Bioactivity: Piperazine-containing analogs (e.g., 2-{4-[(5-Cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl}ethanol) are often designed for CNS penetration due to piperazine’s amine functionality . The methylthio group in (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol could confer thiol-mediated redox activity, relevant in antioxidant drug design .

Biological Activity

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridine ring linked to a pyrazole moiety through an ethylene bridge. The synthesis typically involves the reaction of pyridine derivatives with hydrazine and appropriate aldehydes or ketones under controlled conditions. For example, the compound can be synthesized via a condensation reaction between 4-pyridinecarboxaldehyde and 2-hydroxyethylhydrazine, yielding the target compound in moderate yields.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated moderate antioxidant activity with an IC50 value of 31.8 µg/mL, compared to ascorbic acid (IC50 = 2.82 µg/mL) and butylated hydroxyanisole (BHA) (IC50 = 6.8 µg/mL) as standards . This suggests that while it possesses some antioxidant properties, it is less potent than these well-known antioxidants.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold, including this compound. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Apoptosis induction |

| HepG2 (Liver) | 12.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. In vitro tests against various bacterial strains showed promising results, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria . This indicates potential applications in treating bacterial infections.

Case Studies

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various pyrazole derivatives, this compound was tested alongside other compounds. It exhibited significant radical scavenging activity but was outperformed by more complex derivatives .

Case Study 2: Anticancer Screening

A screening campaign involving multiple pyrazole derivatives revealed that this compound showed selective cytotoxicity against MDA-MB-231 cells, with further studies indicating that it may inhibit key signaling pathways involved in cancer cell survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For pyrazole derivatives, refluxing in ethanol with hydrazine hydrate and ketones is common (e.g., 10 mmol reactants in ethanol for 2 hours under reflux) . Catalysts like potassium carbonate (100 mg) in DMF enhance reaction efficiency . Purification via recrystallization from DMF-EtOH (1:1) or alcoholic NaOH followed by HCl precipitation improves yield . Monitor side reactions (e.g., dimerization) using TLC and optimize stoichiometry.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store the compound at -20°C in powder form for long-term stability or in DMSO at -80°C for 6 months to prevent hygroscopic degradation . Use glove boxes for handling toxic intermediates and ensure PPE (gloves, protective eyewear) to avoid dermal exposure . For waste management, segregate organic solvents and pyrazole byproducts, and engage certified disposal services .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect impurities .

- FTIR : Confirm functional groups (e.g., O-H stretch at ~3400 cm⁻¹, pyridyl C=N at ~1600 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement; hydrogen-bonding motifs (e.g., O-H···N interactions) can be identified via SHELXPRO .

Q. How can crystallographic data obtained via SHELX software elucidate the hydrogen-bonding network and molecular conformation of this compound?

- Methodological Answer : SHELXL refines high-resolution data to map hydrogen bonds (e.g., O-H···N between ethanol and pyridyl groups) and torsional angles. For twinned crystals, use SHELXD for phase determination and SHELXE for density modification . Compare bond lengths (e.g., C-O: ~1.42 Å) to Allen’s tables to validate geometry .

Q. What strategies resolve contradictions in biological activity data when testing this compound in kinase inhibition assays?

- Methodological Answer :

- Assay Validation : Use orthogonal methods (e.g., ATP-competitive vs. allosteric inhibition assays) to confirm TRK kinase inhibition .

- Controls : Include reference inhibitors (e.g., PF-04217903 for c-Met kinase) and cell viability controls (MTT assay, see Mosmann’s protocol) .

- Data Analysis : Apply dose-response curves (IC₅₀) and statistical tools (e.g., ANOVA) to address variability. Cross-validate with molecular docking to correlate activity with pyrazole-ethanol interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.